3-(Trifluoromethyl)morpholine hydrochloride

Beschreibung

Historical Context and Discovery

The development of 3-(Trifluoromethyl)morpholine hydrochloride emerges from the broader historical trajectory of trifluoromethylation chemistry and morpholine-based pharmaceutical research. The foundational work in trifluoromethyl chemistry can be traced to 1927 when F. Lehmann first investigated trifluoromethyl groups in relationship to biological activity. This early recognition of the potential biological significance of trifluoromethyl-containing compounds established the groundwork for subsequent developments in organofluorine chemistry. The progression of synthetic methodologies for introducing trifluoromethyl groups accelerated significantly throughout the twentieth century, with notable contributions including Frédéric Swarts' development of antimony fluoride-based methods in 1892 and the subsequent refinement of these approaches by industrial partners such as Kinetic Chemicals and IG Farben in the 1930s.

The specific emergence of morpholine-trifluoromethyl hybrid structures represents a convergence of two distinct but complementary research streams. Morpholine itself, first named by Ludwig Knorr who incorrectly believed it to be part of the structure of morphine, has been recognized as a privileged structure in medicinal chemistry due to its unique combination of amine and ether functional groups. The systematic exploration of morpholine derivatives intensified in the mid-twentieth century as researchers recognized the compound's ability to enhance pharmacokinetic properties and provide improved drug-like characteristics. The integration of trifluoromethyl functionality into morpholine structures became particularly relevant as medicinal chemists sought to exploit the electronic and metabolic advantages conferred by fluorine substitution.

Contemporary synthetic approaches to this compound utilize advanced radical trifluoromethylation methodologies that involve radical intermediates to introduce the trifluoromethyl group. These modern synthetic strategies represent significant improvements over earlier methodologies, offering enhanced selectivity and improved yields while maintaining operational simplicity. The compound's current availability through specialized chemical suppliers indicates its established role as a research tool and synthetic intermediate, though specific details regarding its initial discovery and first synthesis remain embedded within proprietary industrial research programs.

Structural Significance of Morpholine and Trifluoromethyl Moieties

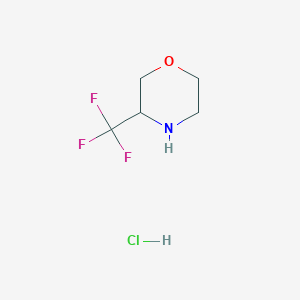

The molecular architecture of this compound embodies a sophisticated combination of structural features that contribute to its distinctive chemical and biological properties. The morpholine ring system, characterized by the molecular formula O(CH₂CH₂)₂NH, represents a six-membered heterocycle containing both nitrogen and oxygen heteroatoms. This unique arrangement imparts specific electronic characteristics to the molecule, with the ether oxygen withdrawing electron density from the nitrogen center, thereby reducing its nucleophilicity and basicity compared to structurally analogous secondary amines such as piperidine. This electronic modulation has profound implications for the compound's reactivity profile and biological interactions.

The trifluoromethyl group (-CF₃) attached to the morpholine framework introduces substantial electronegativity and steric bulk that significantly influences the compound's overall properties. The trifluoromethyl functionality exhibits electronegativity characteristics intermediate between fluorine and chlorine, contributing to enhanced acidity in compounds bearing this substituent. In pharmaceutical applications, the trifluoromethyl group frequently serves as a bioisostere for chloride or methyl groups, enabling medicinal chemists to fine-tune steric and electronic properties while potentially protecting reactive sites from metabolic oxidation. The combination of these structural elements creates a molecule with enhanced lipophilicity, altered hydrogen bonding patterns, and modified conformational preferences compared to non-fluorinated analogs.

The three-dimensional structure of this compound, specifically the (3R)-enantiomer with the systematic name (3R)-3-(trifluoromethyl)morpholine;hydrochloride, demonstrates the importance of stereochemical considerations in its biological activity. The chiral center at the 3-position of the morpholine ring creates opportunities for stereospecific interactions with biological targets, potentially leading to enhanced selectivity and potency compared to racemic mixtures. The hydrochloride salt form provides improved water solubility and crystalline stability, facilitating both synthetic manipulations and potential pharmaceutical formulations.

The electronic properties conferred by the trifluoromethyl substitution extend beyond simple electronegativity effects to include significant alterations in molecular polarizability and hydrogen bonding capacity. Research has demonstrated that trifluoromethyl-containing morpholine derivatives exhibit enhanced interactions with specific molecular targets, including enzymes and receptors, through mechanisms that may involve halogen bonding, hydrophobic interactions, and altered electronic complementarity. These structural features collectively contribute to the compound's value as both a synthetic intermediate and a potential pharmacologically active entity.

Academic Relevance in Organic and Medicinal Chemistry

The academic significance of this compound spans multiple dimensions of contemporary chemical research, with particular prominence in medicinal chemistry, synthetic methodology development, and structure-activity relationship studies. In the pharmaceutical sciences, morpholine-containing compounds have achieved recognition as privileged structures due to their consistent appearance in bioactive molecules and approved therapeutic agents. The specific incorporation of trifluoromethyl functionality into morpholine frameworks has emerged as a particularly valuable strategy for optimizing pharmacological properties, as demonstrated by numerous examples in contemporary drug discovery programs.

Recent research investigating morpholine-substituted tetrahydroquinoline derivatives has highlighted the specific advantages of trifluoromethyl substitution in enhancing biological activity. Structure-activity relationship analysis has revealed that incorporating trifluoromethyl and morpholine moieties significantly enhanced selectivity for specific molecular targets, with compounds bearing 3,5-bis(trifluoromethyl) substitution patterns demonstrating particularly potent activity. These findings underscore the importance of precise substitution patterns in achieving optimal biological profiles and provide valuable insights for rational drug design approaches.

The synthetic utility of this compound extends to its role as a versatile building block for the construction of complex molecular architectures. The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders. Its utility in agrochemical formulations has also been documented, where it enhances the efficacy of pesticides and herbicides by improving their absorption and stability profiles. These applications demonstrate the compound's versatility across multiple sectors of chemical research and development.

In the realm of fluorine chemistry, this compound represents an important example of successful trifluoromethylation methodology. The compound's synthesis and properties contribute to the broader understanding of how trifluoromethyl groups can be effectively incorporated into heterocyclic frameworks while maintaining synthetic accessibility and chemical stability. Advanced synthetic approaches, including microwave heating-assisted rhodium-catalyzed transannulation and hypervalent iodine-mediated trifluoromethylation, have been developed for related trifluoromethyl-containing heterocycles, providing valuable precedents for further structural elaboration.

The compound's relevance in biochemical research extends to its utility in receptor interaction studies and enzyme activity investigations. The unique structural properties conferred by the morpholine-trifluoromethyl combination enable researchers to probe structure-function relationships in biological systems with enhanced precision. Material science applications have also emerged, where the compound contributes to the development of advanced polymers exhibiting enhanced thermal and chemical resistance. These diverse applications collectively establish this compound as a compound of significant academic and practical importance across multiple scientific disciplines.

Objectives and Scope of Research

Contemporary research involving this compound encompasses several primary objectives that reflect the compound's multifaceted utility in chemical and biological sciences. The foremost research direction centers on expanding the synthetic methodologies for accessing trifluoromethyl-morpholine hybrid structures with improved efficiency, selectivity, and operational simplicity. Current synthetic approaches, including radical trifluoromethylation techniques, continue to be refined to enable broader substrate scope and enhanced stereochemical control. These methodological developments aim to provide researchers with reliable access to diverse structural analogs for systematic structure-activity relationship studies.

Medicinal chemistry research programs have established the systematic evaluation of trifluoromethyl-morpholine compounds as potential therapeutic agents across multiple disease areas. Specific emphasis has been placed on neurological disorders, where the unique electronic properties of these compounds may provide advantages in blood-brain barrier penetration and target selectivity. Research objectives include the identification of lead compounds with improved pharmacokinetic profiles, enhanced potency, and reduced off-target effects compared to existing therapeutic options. The development of structure-activity relationships for specific biological targets represents a crucial component of these investigations.

The scope of current research extends to the exploration of novel biological targets and mechanisms of action for morpholine-trifluoromethyl compounds. Recent studies have demonstrated the potential of these structures as mammalian target of rapamycin inhibitors, with particular focus on compounds exhibiting selective activity against specific cancer cell lines. These investigations employ comprehensive screening approaches, including molecular docking studies, molecular dynamics simulations, and in vitro biological assays to establish structure-function relationships and identify promising candidates for further development.

Materials science applications represent an emerging research frontier for this compound and related compounds. Research objectives in this area include the development of novel polymeric materials with enhanced thermal stability, chemical resistance, and specialized functional properties. The unique combination of morpholine and trifluoromethyl functionalities offers opportunities for creating materials with precisely tailored characteristics for specific applications in aerospace, electronics, and specialized industrial processes.

Environmental and sustainability considerations have also become integral to research programs involving organofluorine compounds. Current research objectives include the development of more environmentally benign synthetic approaches, improved understanding of biodegradation pathways, and assessment of environmental fate and transport properties. These studies aim to balance the beneficial properties of trifluoromethyl-containing compounds with responsible environmental stewardship and regulatory compliance requirements. The comprehensive scope of these research programs reflects the compound's continued importance in advancing both fundamental chemical science and practical applications across diverse technological sectors.

Eigenschaften

IUPAC Name |

3-(trifluoromethyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4-3-10-2-1-9-4;/h4,9H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFRHIUJBMHGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196152-13-2, 1430086-53-5 | |

| Record name | Morpholine, 3-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196152-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(trifluoromethyl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3R)-3-(trifluoromethyl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Step 1: Condensation Reaction

- Reactants: 4-benzyl-2-hydroxy-morpholine-3-one and (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol.

- Catalysts: Boron trifluoride diethyl etherate or (R)-2-methyl-CBS-oxazaborolidine.

- Conditions: Reaction temperature between -10°C and 35°C.

- Process: The two reactants undergo condensation in the presence of the catalyst, typically in anhydrous acetonitrile with trifluoroacetic anhydride, yielding an intermediate compound (IV).

- Yield: High, with total recovery over 90%.

- Purification: Crystallization after reaction; the intermediate can be used directly in the next step without further purification.

Step 2: Grignard Reaction and Reduction

- Reactants: Intermediate compound (IV) and a Grignard reagent, such as p-fluorobromobenzene magnesium bromide in tetrahydrofuran.

- Conditions: The Grignard reagent is added to compound (IV) under controlled temperature to effect nucleophilic addition.

- Reduction: The resulting adduct undergoes hydro-reduction to give compound (V).

- Outcome: This step introduces the necessary substituents to the morpholine ring with trifluoromethyl groups intact.

Step 3: Hydrochlorination

- Reactants: Compound (V) and hydrochloric acid.

- Process: Acidification converts the free base morpholine derivative into the hydrochloride salt, yielding the target compound (this compound).

- Advantages: This step improves compound stability and purity.

Alternative Preparation via Halide Intermediates

Older literature and patents (e.g., US Patent 3792048A) describe the preparation of 3-(trifluoromethyl)morpholine derivatives through halide intermediates:

- Preparation of 3-trifluoromethyl-phenethyl chloride: Starting from 3-trifluoromethyl-phenethyl alcohol, reaction with thionyl chloride produces the corresponding chloride.

- Amination: The chloride is then reacted with morpholine to yield the free base of 3-(trifluoromethyl)morpholine.

- Hydrochloride Formation: Subsequent treatment with hydrochloric acid affords the hydrochloride salt.

- Yields: The amination step typically achieves yields around 84%.

Summary Table of Preparation Methods

| Step | Method Description | Key Reactants | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | Condensation of 4-benzyl-2-hydroxy-morpholine-3-one with (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol | 4-benzyl-2-hydroxy-morpholine-3-one, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol | Catalyst: BF3·OEt2 or (R)-2-methyl-CBS-oxazaborolidine, -10 to 35°C | High yield, >90% total recovery, direct use of intermediate |

| 2 | Grignard reaction and hydro-reduction | Intermediate compound (IV), p-fluorobromobenzene magnesium bromide | THF solvent, controlled temp | Efficient introduction of substituents |

| 3 | Hydrochlorination | Compound (V), HCl | Acidification | Produces stable hydrochloride salt |

| Alt. 1 | Halide intermediate route | 3-trifluoromethyl-phenethyl chloride, morpholine | Reflux in isopropyl alcohol, 100°C | Amination yield ~84%, followed by HCl salt formation |

Research Findings and Process Considerations

- Catalyst Selection: Boron trifluoride diethyl etherate and chiral oxazaborolidine catalysts facilitate stereoselective condensation with high purity products.

- Reaction Conditions: Temperature control is critical to avoid side reactions and maintain stereochemistry.

- Purification: The process design allows intermediate crystallization, simplifying downstream purification.

- Industrial Suitability: The described method (CN104557760A) emphasizes simplicity, environmental friendliness, cost-effectiveness, and scalability.

- Challenges: Earlier methods suffered from complex conditions, expensive reagents, and impurity profiles complicating purification.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Trifluoromethyl)morpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders and neurokinin receptors. Its trifluoromethyl group enhances lipophilicity, which is beneficial for drug absorption and efficacy.

Key Applications:

- Drug Synthesis: Used in the development of antiemetic therapies and other neurological drugs.

- Chiral Auxiliary: Acts as a chiral ligand in asymmetric catalysis, influencing the production of specific enantiomers in organic reactions.

Agrochemical Formulations

In agrochemistry, 3-(trifluoromethyl)morpholine hydrochloride is utilized to enhance the effectiveness of pesticides and herbicides. Its incorporation into formulations improves stability and absorption rates.

Benefits:

- Enhanced Efficacy: Improves the performance of active ingredients in agrochemical products.

- Stability: Increases the shelf life and effectiveness of formulations through better solubility .

Material Science

The compound is explored for its potential in developing advanced materials, particularly polymers with enhanced thermal and chemical resistance. This application is critical for industries requiring durable materials.

Research Focus:

- Polymer Development: Investigating the incorporation of this compound into polymer matrices to improve their properties .

Biochemical Research

In biochemical studies, this compound aids in understanding receptor interactions and enzyme activities due to its unique structural properties. It is used in various assays to explore biological mechanisms.

Applications:

- Receptor Studies: Helps elucidate the interaction mechanisms between drugs and their biological targets.

- Enzyme Activity Assays: Utilized in research to study enzyme kinetics and inhibition .

Fluorine Chemistry

The trifluoromethyl group provides distinct advantages in medicinal chemistry, allowing for modifications that can enhance pharmacokinetic properties. This aspect makes it a valuable tool for chemists working on drug design.

Research Insights:

- Medicinal Chemistry: Continued exploration of fluorinated compounds for improved drug performance and safety profiles .

Data Summary Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Enhanced absorption and efficacy |

| Agrochemical Formulations | Improves pesticide/herbicide formulations | Increased stability and performance |

| Material Science | Development of advanced polymers | Enhanced thermal/chemical resistance |

| Biochemical Research | Studies receptor interactions and enzyme activity | Insights into biological mechanisms |

| Fluorine Chemistry | Modifications to improve pharmacokinetic properties | Enhanced drug design capabilities |

Case Studies

- Pharmaceutical Research : A study demonstrated that incorporating this compound into a neurokinin receptor antagonist led to improved binding affinity and selectivity compared to non-fluorinated analogs.

- Agrochemical Formulation : Research indicated that formulations containing this compound showed significantly higher efficacy against resistant pest strains, highlighting its role in modern agricultural practices .

- Material Science : Investigations into polymer blends containing this compound revealed enhanced mechanical properties and thermal stability, making them suitable for high-performance applications .

Wirkmechanismus

The mechanism of action of 3-(Trifluoromethyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in drug design, where it can improve the bioavailability and efficacy of therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 3-(Trifluoromethyl)morpholine hydrochloride with key analogs, highlighting structural differences, physicochemical properties, and applications:

Key Findings:

Trifluoromethyl Positioning: The location of the -CF₃ group significantly impacts bioactivity. For example, 3-(Trifluoromethyl)morpholine HCl shows higher solubility than its phenyl-substituted analog (2-(3-(Trifluoromethyl)phenyl)morpholine HCl), making it preferable for intravenous formulations .

Heterocycle Core: Replacing morpholine with pyrrolidine (as in 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl) reduces ring strain but decreases hydrogen-bonding capacity, affecting target selectivity .

Chirality : Enantiomers like (S)-3-phenylmorpholine HCl exhibit distinct pharmacological profiles. For instance, the (S)-form shows 10-fold higher affinity for α7 nicotinic acetylcholine receptors than the (R)-form in Alzheimer’s disease models .

Metabolic Stability : Difluoromethyl analogs (e.g., 3-(Difluoromethyl)-3-methylmorpholine HCl) are prone to oxidative defluorination in vivo, limiting their utility in long-acting therapeutics .

Pharmacological Relevance

- Compounds like 3-(Trifluoromethyl)morpholine HCl are key intermediates in kinase inhibitors (e.g., nilotinib derivatives) due to their ability to modulate ATP-binding pockets .

- Analogs with phenoxy substituents (e.g., 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl) show promise in neurodegenerative diseases by targeting KEAP1-NRF2 pathways for antioxidant effects .

Stability and Formulation Challenges

- The hydrochloride salt form improves stability but introduces hygroscopicity, necessitating controlled storage conditions (-20°C) for long-term preservation .

- Polymorphism studies on related compounds (e.g., nilotinib HCl monohydrate) reveal that crystalline forms with trifluoromethyl groups exhibit superior physical stability over amorphous counterparts .

Biologische Aktivität

3-(Trifluoromethyl)morpholine hydrochloride is a compound that has attracted attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 201.58 g/mol. Its structure features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, substituted with a trifluoromethyl group. This substitution enhances the compound's lipophilicity, potentially increasing its biological activity and interaction with biological membranes.

While specific mechanisms of action for this compound are not well-documented, compounds with similar structures have been shown to interact with various biological targets:

- Receptor Binding : Similar compounds have demonstrated the ability to bind to multiple receptors, influencing signaling pathways associated with various diseases.

- Enzyme Inhibition : The compound may exhibit inhibitory effects on enzymes involved in critical biochemical pathways, similar to other morpholine derivatives .

- Anticancer Activity : Preliminary studies suggest that derivatives of morpholine can inhibit cancer cell growth by interfering with cellular signaling pathways, such as NF-κB activation .

Biological Activities

Research indicates that this compound may possess several biological activities:

- Antimicrobial Effects : Morpholine derivatives have been explored for their antimicrobial properties, suggesting potential applications in treating infections .

- Anticancer Potential : The structural features of the compound may contribute to anticancer activity, as seen in related compounds that inhibit tumor growth through various mechanisms .

- Neuroprotective Effects : Some morpholine derivatives have been studied for their neuroprotective properties, indicating potential applications in neurodegenerative diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Asymmetric Catalysis : Research into asymmetric synthesis has highlighted the potential use of this compound as a chiral auxiliary, which could influence drug development by enhancing selectivity in reactions.

- FDA-Approved Drugs : The trifluoromethyl group is known to enhance the pharmacological properties of drugs. A review identified numerous FDA-approved drugs containing this group, emphasizing its importance in medicinal chemistry .

- In vitro Studies : Various in vitro studies have evaluated the growth inhibition of cancer cell lines by morpholine derivatives, demonstrating significant cytotoxic effects at nanomolar concentrations .

Comparative Analysis

To better understand the relevance of this compound within its class, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(Trifluoromethyl)morpholine | CHFNO | Lacks hydrochloride salt; used in similar applications |

| (R)-2-(Trifluoromethyl)morpholine | CHFNO | Different position of trifluoromethyl substitution |

| (S)-3-(Trifluoromethyl)piperidine | CHFN | Piperidine ring instead of morpholine |

This table illustrates how structural variations can influence biological activity and therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of 3-(trifluoromethyl)morpholine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, in a multi-step synthesis (Example 150, ), morpholine derivatives are reacted with trifluoromethyl-containing precursors under controlled temperatures (40–45°C) and specific solvents (e.g., MeOH or THF). Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reactivity for SN2 mechanisms.

- Temperature control : Lower temperatures (10°C) prevent side reactions during precursor addition .

- Catalysts : Triethylamine (EtN) is often used to neutralize HCl byproducts, improving reaction efficiency .

- Yield optimization : Typical yields range from 50–70%, with purity confirmed via LCMS (m/z 754 [M+H]) and HPLC retention time (1.32 minutes) .

Q. How can researchers purify this compound to achieve >95% purity for pharmacological studies?

- Methodological Answer : Purification involves:

- Column chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) separates trifluoromethyl byproducts .

- Recrystallization : Cold aqueous solutions precipitate the hydrochloride salt, as demonstrated in Example 150 (80 mL HO added post-reaction) .

- HPLC : Reverse-phase C18 columns with TFA-containing mobile phases resolve enantiomeric impurities .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- LCMS/HPLC : Quantifies molecular ion peaks (e.g., m/z 754 [M+H]) and monitors retention times .

- HRMS-EI : Confirms exact mass (e.g., CHClNOS: calcd. 403.0427, found 403.0428) .

- NMR : F NMR identifies trifluoromethyl group environments (δ -60 to -70 ppm) .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from stereochemical or solvation effects. Strategies include:

- Co-crystallization : X-ray diffraction (e.g., Supplementary Information in phosphazene studies ) resolves ambiguous NOE correlations.

- Isotopic labeling : C/N-labeled analogs clarify splitting patterns in crowded NMR regions .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict F chemical shifts to validate experimental data .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The trifluoromethyl group acts as a strong electron-withdrawing group, directing electrophilic aromatic substitution. Key observations:

- Kinetic studies : Rate constants for Buchwald-Hartwig amination decrease due to steric hindrance from the CF group .

- DFT analysis : Electron density maps show reduced nucleophilicity at the morpholine nitrogen, favoring SN1 pathways in acidic conditions (pH 1.5–2.0) .

Q. How can researchers optimize reaction conditions to mitigate decomposition of this compound under basic conditions?

- Methodological Answer : The compound is prone to hydrolysis in alkaline media. Mitigation strategies:

- pH control : Maintain reaction pH <7 using HCl or acetic acid .

- Low-temperature protocols : Conduct reactions at 0–10°C to slow decomposition .

- Protecting groups : Temporarily protect the morpholine nitrogen with Boc groups during multi-step syntheses .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.